![molecular formula C16H14N2O4S2 B2960321 Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate CAS No. 862976-82-7](/img/structure/B2960321.png)

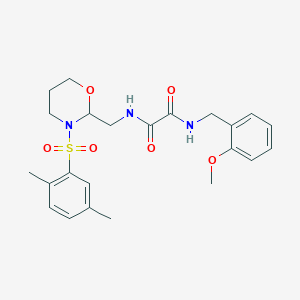

Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorescence Lifetime-Based Binding Assays

This compound exhibits extraordinary fluorescence features, which have been exploited to develop a fluorescence lifetime (FLT)-based binding assay. This assay provides a robust readout that is resistant to autofluorescent and light-absorbing compounds, which are common sources of false positives in drug screening applications . The assay has been validated for high-throughput screening and can accurately determine binding constants for inhibitors against enzymes of the histone deacetylase family.

Drug Screening for Acetylpolyamine Amidohydrolases

The compound’s unique properties make it suitable for drug screening against acetylpolyamine amidohydrolases from Pseudomonas aeruginosa . These enzymes are involved in polyamine metabolism and can interfere with biofilm formation, a major survival strategy of this pathogenic bacterium . The compound can help identify inhibitors with potency and selectivity profiles against this enzyme family.

High-Throughput Screening Assays

Due to its robust fluorescence characteristics, the compound is ideal for high-throughput screening assays. It meets the specifications required for such assays, including the ability to identify compounds with low potency and minimize false-positive hits, thereby reducing the logistic effort for subsequent confirmation procedures .

Enzyme Inhibition Studies

The compound can be used in enzyme inhibition studies, particularly for enzymes that contain a highly conserved deacetylase binding domain with a Zn^2+ ion at the bottom of the binding pocket. This makes it a valuable tool for studying the inhibition of histone deacetylases and related enzymes .

Polyamine Metabolism Research

Research into polyamine metabolism, which is crucial for cell growth and differentiation, can benefit from the use of this compound. It can serve as a probe to study the role of polyamines in biological systems and their interference with processes like biofilm formation .

Development of Novel Ligand Probes

The compound’s fluorescence properties allow for the development of novel ligand probes that can be applied to other homologues of the histone deacetylase family. These probes can be used to study a wide range of enzymes inhibited by N-hydroxy-N’-phenyloctandiamide .

Visible-Light-Induced Radical Bromination

In synthetic chemistry, the compound can be used for visible-light-induced radical bromination. This process is effective for producing bromomethylquinolines, which are valuable intermediates for synthesizing various quinoline scaffold derivatives .

Synthesis of Quinoline Scaffold Derivatives

The compound serves as a key intermediate in the synthesis of quinoline scaffold derivatives. These derivatives are important in medicinal chemistry for creating compounds with potential therapeutic applications .

作用機序

Target of Action

The primary targets of this compound are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

The compound interacts with its targets through a fluorescence lifetime-based binding assay . The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an FLT-based binding assay with exceptionally robust readout .

Biochemical Pathways

The compound affects the polyamine metabolism pathway . Polyamines were reported to interfere with biofilm formation , the major success strategy of the notorious hospital pathogen P. aeruginosa .

Pharmacokinetics

The compound is solid at room temperature , which may influence its absorption and distribution characteristics.

Result of Action

The compound has been shown to inhibit the activity of HDACs and APAHs . This inhibition can lead to changes in the polyamine metabolism and interfere with biofilm formation , potentially making it useful in combating infections caused by P. aeruginosa .

特性

IUPAC Name |

ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-3-20-15(19)14-8(2)4-13(24-14)18-16-17-9-5-10-11(22-7-21-10)6-12(9)23-16/h4-6H,3,7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAHEMQVRWXNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC2=NC3=CC4=C(C=C3S2)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2960239.png)

![8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960241.png)

![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)

![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[3-(2-furyl)propyl]propanamide](/img/structure/B2960257.png)

![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)